![molecular formula C18H25N5O4S2 B3008953 (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone CAS No. 1286705-55-2](/img/structure/B3008953.png)
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a thiophene ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of these groups suggests that the compound could have interesting chemical properties, such as the ability to form hydrogen bonds or participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, similar in structure to the chemical , have been synthesized and evaluated for their biological activities. These compounds, including variants with piperidinyl sulfonyl groups, have been tested for enzyme inhibition, particularly against butyrylcholinesterase (BChE), and have also undergone molecular docking studies to assess ligand-protein binding affinity (Khalid et al., 2016).
Antimicrobial Properties
Similar compounds with 1,3,4-oxadiazole and piperidinyl groups have been investigated for their antimicrobial properties. These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria, suggesting potential for use in antimicrobial therapies (Khalid et al., 2016).
Molecular Interaction Studies
The molecular interaction of compounds structurally related to the one , specifically N-(piperidin-1-yl) derivatives, with cannabinoid receptors has been studied. This research contributes to understanding the binding interactions and conformational preferences of similar compounds at a molecular level (Shim et al., 2002).
Crystal Structure and DFT Calculations
Studies involving crystal structure analysis and density functional theory (DFT) calculations of related 1,3,4-oxadiazole piperazine derivatives have been conducted. This research provides insights into the reactive sites and the molecular properties of such compounds (Kumara et al., 2017).
Anticancer Potential
Some derivatives, including those with 4-piperidinyl-1,3,4-oxadiazole, have been synthesized and evaluated as anticancer agents. These studies assess their effectiveness against various cancer cell lines, providing a foundation for future research in cancer treatment (Rehman et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-29(25,26)23-9-7-22(8-10-23)18(24)14-4-2-6-21(12-14)13-16-19-17(20-27-16)15-5-3-11-28-15/h3,5,11,14H,2,4,6-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAZWPSDGYDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone |
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